molecular formula C9H6O3 B1330693 1-Benzofuran-5-carboxylic acid CAS No. 90721-27-0

1-Benzofuran-5-carboxylic acid

Cat. No. B1330693
CAS RN: 90721-27-0
M. Wt: 162.14 g/mol
InChI Key: GTWXSZIQNTUNKR-UHFFFAOYSA-N
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Description

1-Benzofuran-5-carboxylic acid is a benzofuran compound . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . Other methods include the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans , and the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .


Molecular Structure Analysis

The molecular formula of 1-Benzofuran-5-carboxylic acid is C9H6O3 . It has an average mass of 162.142 Da and a monoisotopic mass of 162.031693 Da .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, they can be synthesized through a tandem C-H activation/decarbonylation/annulation process . They can also be synthesized through a C-H activation/annulation pathway .


Physical And Chemical Properties Analysis

1-Benzofuran-5-carboxylic acid has a density of 1.4±0.1 g/cm3, a boiling point of 325.6±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 59.9±3.0 kJ/mol and a flash point of 150.7±20.4 °C .

Scientific Research Applications

1-Benzofuran-5-carboxylic acid: A Comprehensive Analysis of Scientific Research Applications

Mechanism of Action

Target of Action

1-Benzofuran-5-carboxylic acid, like other benzofuran compounds, has been shown to have strong biological activities . These compounds have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of these compounds are often the enzymes or proteins involved in these biological processes .

Mode of Action

It is known that benzofuran compounds interact with their targets, causing changes that lead to their biological activities . For example, some benzofuran compounds have been found to inhibit cell growth in various types of cancer cells .

Biochemical Pathways

Benzofuran compounds affect various biochemical pathways. For instance, they have been found to inhibit the synthesis of purines, thereby slowing cell growth . They also interact with the narrow groove of the DNA, exerting a cytotoxic effect .

Pharmacokinetics

It is known that the bioavailability of benzofuran compounds can be improved, allowing for once-daily dosing .

Result of Action

The result of the action of 1-Benzofuran-5-carboxylic acid is likely to be dependent on its specific targets and mode of action. For example, if the compound targets cancer cells, the result could be a reduction in tumor size or slowed tumor growth .

Action Environment

The action, efficacy, and stability of 1-Benzofuran-5-carboxylic acid can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can all affect the compound’s action . .

Safety and Hazards

1-Benzofuran-5-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name

1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWXSZIQNTUNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344276
Record name 1-Benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-5-carboxylic acid

CAS RN

90721-27-0
Record name 5-Benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90721-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzofuran-5-Carboxylic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A stirred mixture of methyl benzofuran-5-carboxylate (1.3 g, 7.38 mmol) in MeOH (51 mL) and sodium hydroxide (41 mL of a 5% aqueous solution) is heated to 65° C. for 4 h. The mixture is cooled to rt, and MeOH is removed in vacuo. The remaining aqueous layer is extracted with CH2Cl2. The CH2Cl2 layer is discarded, and the aqueous layer is acidified to pH=1 with concentrated hydrochloric acid. The aqueous layer is extracted with CHCl3. The organic layer is washed with water, dried (MgSO4), filtered and concentrated in vacuo to afford 1.2 g (98%) of benzofuran-5-carboxylic acid as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 12.9, 8.30, 8.11, 7.92, 7.69, 7.09.
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
51 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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